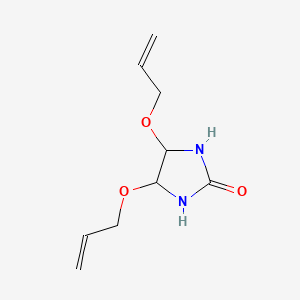

4,5-Bis(allyloxy)-2-imidazolidinone

描述

Structure

3D Structure

属性

CAS 编号 |

90566-09-9 |

|---|---|

分子式 |

C9H14N2O3 |

分子量 |

198.22 g/mol |

IUPAC 名称 |

4,5-bis(prop-2-enoxy)imidazolidin-2-one |

InChI |

InChI=1S/C9H14N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h3-4,7-8H,1-2,5-6H2,(H2,10,11,12) |

InChI 键 |

GWBFJJQNFCHKNQ-UHFFFAOYSA-N |

规范 SMILES |

C=CCOC1C(NC(=O)N1)OCC=C |

产品来源 |

United States |

Iii. Advanced Reactivity and Mechanistic Investigations of 4,5 Bis Allyloxy 2 Imidazolidinone Systems

Reaction Mechanisms of the Imidazolidinone Core

The imidazolidinone scaffold is a cornerstone of modern organic chemistry, particularly in the realm of organocatalysis. Its ability to activate substrates through various mechanisms has led to the development of numerous stereoselective transformations.

Imidazolidinone-based catalysts, famously pioneered by MacMillan, are central to the field of aminocatalysis, a branch of organocatalysis that utilizes chiral amines to promote asymmetric reactions. nih.govwikipedia.org These catalysts operate by reversibly forming activated intermediates with carbonyl compounds, thereby enabling a wide range of transformations with high levels of stereocontrol. nih.govnih.gov The general catalytic cycle involves the condensation of the secondary amine of the imidazolidinone with an aldehyde or ketone to form key intermediates. wikipedia.org

The primary role of the imidazolidinone catalyst is to generate highly reactive intermediates, namely iminium ions and enamines, from carbonyl substrates.

Iminium Ion Formation: In the presence of an α,β-unsaturated aldehyde, the secondary amine of the imidazolidinone catalyst condenses to form a chiral iminium ion . wikipedia.org This process significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more reactive electrophile for nucleophilic attack. wikipedia.orgacs.org The stereochemical environment created by the chiral catalyst directs the approach of the nucleophile, leading to high enantioselectivity. mdpi.com

Enamine Formation: With saturated aldehydes or ketones, the imidazolidinone catalyst can form a chiral enamine . tandfonline.com Enamines are nucleophilic at the α-carbon and represent a HOMO-raising activation strategy. rsc.org This allows for a variety of α-functionalization reactions with electrophiles. The coupling of iminium and enamine catalysis has been cleverly exploited for the synthesis of complex organic molecules. nih.gov

The 4,5-bis(allyloxy) substituents on the imidazolidinone ring are expected to influence the stability and reactivity of these intermediates through both electronic and steric effects. The electron-withdrawing nature of the oxygen atoms in the allyloxy groups could potentially modulate the Lewis basicity of the nitrogen atoms and the electronic properties of the resulting iminium and enamine intermediates.

The catalytic activity of imidazolidinones is fundamentally rooted in their ability to modulate the frontier molecular orbitals (FMOs) of the substrates. acs.org

LUMO-Lowering (Iminium Catalysis): As mentioned, the formation of an iminium ion from an α,β-unsaturated aldehyde and an imidazolidinone catalyst lowers the energy of the LUMO. acs.org This makes the β-carbon of the unsaturated system more susceptible to attack by weak nucleophiles. This activation mode is central to many reactions, including Diels-Alder cycloadditions and Friedel-Crafts alkylations. nih.gov

HOMO-Raising (Enamine Catalysis): The formation of an enamine intermediate raises the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org This increases the nucleophilicity of the α-carbon, enabling reactions with various electrophiles.

SOMO-Activation: In some cases, single-electron oxidation of the enamine intermediate can lead to a singly occupied molecular orbital (SOMO) radical cation. This activation mode opens up new avenues for radical-based transformations. nih.gov

The specific 4,5-bis(allyloxy) substitution would likely have a nuanced effect on the energies of these frontier orbitals. The electron-withdrawing nature of the alkoxy groups could subtly alter the energy levels of the catalyst's orbitals, which in turn would influence the energetics of the transition states in the catalytic cycle. A detailed computational analysis would be necessary to precisely quantify these effects. nih.govacs.org

Imidazolidinone catalysts have proven to be exceptionally effective in promoting a variety of asymmetric cycloaddition reactions. mdpi.com The Diels-Alder reaction, in particular, has been extensively studied. nih.govacs.orgmdpi.com In a typical Diels-Alder reaction catalyzed by an imidazolidinone, the catalyst activates an α,β-unsaturated aldehyde towards reaction with a diene by forming a chiral iminium ion. nih.govacs.org This not only accelerates the reaction but also provides a chiral environment that dictates the stereochemical outcome. mdpi.com

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclopentadiene | Cinnamaldehyde | 20 | MeOH/H₂O | 6 | 82 | 93 (exo) |

| Cyclopentadiene | Acrolein | 20 | MeOH/H₂O | 48 | 86 | 86 (exo) |

| 1,3-Butadiene | Crotonaldehyde | 20 | THF | 24 | 75 | 90 (endo) |

This table presents representative data for Diels-Alder reactions catalyzed by MacMillan-type imidazolidinone catalysts, which serve as a model for the expected reactivity of 4,5-bis(allyloxy)-2-imidazolidinone systems. nih.govnih.govmdpi.com

Other cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, have also been successfully carried out using imidazolidinone catalysts, demonstrating their versatility in constructing complex cyclic systems. mdpi.com

The imidazolidinone ring itself can participate in reactions to form new carbon-nitrogen bonds, typically through the functionalization of the nitrogen atoms. The two nitrogen atoms of the 2-imidazolidinone core possess lone pairs of electrons, making them nucleophilic.

N-Alkylation: The nitrogen atoms of the imidazolidinone ring can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically requires a base to deprotonate the N-H group, increasing its nucleophilicity. acs.org The regioselectivity of alkylation (at N1 or N3) would be influenced by the steric and electronic environment created by the existing substituents, including the 4,5-bis(allyloxy) groups.

N-Acylation: Similarly, acylation of the imidazolidinone nitrogen atoms can be achieved using acyl halides or anhydrides. tandfonline.com This reaction is often used to install protecting groups or to synthesize derivatives with altered properties. The use of hindered bases can be crucial to prevent O-acylation in some cases. tandfonline.com The resulting N-acyl imidazolidinones are valuable intermediates in organic synthesis. nih.gov

The imidazolidinone ring exhibits reactivity towards both electrophiles and nucleophiles.

Reactivity with Electrophiles: As discussed in the context of C-N bond formation, the nitrogen atoms of the imidazolidinone ring are nucleophilic and readily react with a variety of electrophiles, including alkyl halides and acyl halides. acs.orgtandfonline.com The allyloxy groups in 4,5-bis(allyloxy)-2-imidazolidinone could also potentially react with certain electrophiles, although the nitrogen atoms are generally more nucleophilic.

Reactivity with Nucleophiles: The carbonyl group at the C2 position is an electrophilic site and can be attacked by strong nucleophiles. This can lead to ring-opening of the imidazolidinone. For instance, hydrolysis under acidic or basic conditions can cleave the cyclic urea (B33335) to form the corresponding diamine. rsc.orgresearchgate.net The rate and feasibility of such ring-opening reactions would be dependent on the reaction conditions and the stability of the imidazolidinone ring, which is influenced by its substituents. researchgate.net

Role of Imidazolidinone in Aminocatalysis and Organocatalysis

Transformations of the Allyloxy Functional Groups

The allyloxy groups are not mere spectators; they are active participants in a range of powerful synthetic operations. Their transformations are central to the synthetic utility of the 4,5-bis(allyloxy)-2-imidazolidinone scaffold.

Palladium-catalyzed deallylation is a mild and efficient method for the removal of the allyl protecting group from the hydroxyl functions of the imidazolidinone core. The process typically involves the use of a palladium(0) catalyst, which undergoes oxidative addition to the allyl ether, forming a π-allyl palladium(II) complex. nih.gov This intermediate then reacts with a nucleophile, often a scavenger like a primary or secondary amine, to release the free alcohol and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. The choice of ligand on the palladium catalyst can influence the efficiency and selectivity of the deallylation process. For instance, diphosphine ligands are often employed to facilitate the reaction. nih.gov

A plausible mechanistic pathway for the palladium-catalyzed deallylation is outlined below:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-O bond of the allyloxy group to form a η³-allyl Pd(II) complex.

Nucleophilic Attack: A nucleophilic scavenger attacks the allyl group of the complex.

Reductive Elimination: The deallylated product (the free alcohol) is released, and the palladium catalyst is regenerated in its active Pd(0) state.

It has been noted that in some cases, the deallylation can proceed via a single electron transfer (SET) process, particularly with aryl allyl ethers, rather than through the formation of a π-allyl-palladium complex. organic-chemistry.org

Table 1: Key Features of Palladium-Catalyzed Deallylation

| Feature | Description |

| Catalyst | Typically a Pd(0) species, often generated in situ. |

| Mechanism | Involves oxidative addition, formation of a π-allyl palladium complex, and nucleophilic attack. |

| Scavengers | Nucleophiles like amines or other soft nucleophiles are used to trap the allyl group. |

| Selectivity | Can be tuned by the choice of ligands and reaction conditions. organic-chemistry.org |

The double bond of the allyl ether is susceptible to oxidative cleavage, a transformation that can lead to the formation of aldehydes or carboxylic acids. A variety of reagents can effect this transformation. One method involves the use of an oxoammonium salt, which can mediate the cleavage to yield corresponding aldehydes under mild heating in a biphasic solvent system. nih.govrsc.org This method is notable for its ability to furnish α,β-unsaturated aldehydes. researchgate.net

Another common two-step procedure involves:

Dihydroxylation: The double bond is first converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Cleavage: The resulting diol is then cleaved, typically with sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), to yield the aldehyde or carboxylic acid.

This oxidative cleavage provides a route to further functionalize the imidazolidinone scaffold by converting the allyloxy groups into reactive carbonyl functionalities.

Olefin metathesis has emerged as a powerful tool in organic synthesis, and the allyl groups of 4,5-bis(allyloxy)-2-imidazolidinone are excellent substrates for these reactions. wikipedia.org

Ring-Closing Metathesis (RCM): When the two allyloxy groups are suitably positioned, or when one is further functionalized with another terminal olefin, intramolecular RCM can be employed to form cyclic structures. nih.govnih.gov This strategy is particularly useful for creating conformational constraints, which can be valuable in the design of bioactive molecules. nih.gov The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts. nih.gov The efficiency of RCM can be influenced by factors like catalyst choice and the presence of additives to suppress side reactions. nih.gov

Cross-Metathesis (CM): This intermolecular reaction involves the exchange of alkylidene fragments between the allyloxy groups and another olefin. organic-chemistry.org CM allows for the introduction of a wide variety of substituents onto the side chains of the imidazolidinone core. organic-chemistry.org The selectivity of CM can be challenging, as it can lead to a mixture of homo- and cross-coupled products. organic-chemistry.org However, by carefully choosing the reaction partners and catalysts, high yields of the desired cross-coupled product can be achieved. frontiersin.orgnih.gov For instance, the use of Hoveyda-Grubbs second-generation and Stewart-Grubbs catalysts has been shown to be effective for the CM of methallyl halides. frontiersin.orgnih.gov A tandem approach involving cross-metathesis followed by cyclization has been developed for the one-pot synthesis of substituted pyrroles from N-allylamines and α,β-unsaturated carbonyl compounds. organic-chemistry.org

Table 2: Comparison of RCM and CM on Allyloxy Imidazolidinones

| Metathesis Type | Description | Key Application |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form cyclic structures. nih.gov | Introduction of conformational constraints. |

| Cross-Metathesis (CM) | Intermolecular reaction to introduce new functional groups. organic-chemistry.org | Diversification of side-chain structure. |

The allylic positions of the 4,5-bis(allyloxy)-2-imidazolidinone system can participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds at the allylic carbon. For example, in a process analogous to the Tsuji-Trost reaction, the allyloxy group can act as a leaving group after activation by a palladium catalyst, allowing for the introduction of a nucleophile at the allylic position. More advanced applications include the direct coupling of the allylic C-H bond with a suitable coupling partner. nih.gov

Enantioselective versions of these reactions have been developed, enabling the stereocontrolled formation of new chiral centers. nih.gov For instance, the palladium-catalyzed asymmetric allylic 4-pyridinylation has been achieved under electroreductive conditions, where a chiral diphosphine palladium complex acts as both a catalyst and an electron transfer mediator. nih.gov

The allyl ether moieties of 4,5-bis(allyloxy)-2-imidazolidinone can undergo sigmatropic rearrangements, with the Claisen rearrangement being a prominent example. wikipedia.org The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org In the context of the imidazolidinone system, if the oxygen of the allyloxy group is adjacent to a double bond (or an aromatic system), a thermal or Lewis acid-catalyzed rearrangement can occur. masterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and the migration of the allyl group.

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer routes to γ,δ-unsaturated esters and carboxylic acids, respectively. libretexts.org The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, often requiring high temperatures, though microwave-assisted heating can accelerate the reaction. libretexts.org The Ireland-Claisen rearrangement proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate at milder temperatures. libretexts.org These rearrangements provide powerful methods for elaborating the side chains of the imidazolidinone core with high stereocontrol. nih.gov

Interplay between the Core and Side Chains: Synergistic Reactivity and Chemo-, Regio-, Stereoselectivity

Chemoselectivity: In molecules with multiple reactive sites, such as the two allyloxy groups and potentially other functional groups on the imidazolidinone ring, achieving chemoselectivity is crucial. For example, in a dihydroxylation reaction, it might be possible to selectively react one of the two allyl groups by controlling the stoichiometry of the oxidizing agent. Similarly, in palladium-catalyzed reactions, the choice of ligand can influence which functional group reacts preferentially. The chemoselective and stereoselective allylation of bis(alkenyl)boronates has been demonstrated using an iridium catalyst. nih.gov

Regioselectivity: In reactions such as palladium-catalyzed allylic alkylation, the nucleophile can attack at either the terminal or the internal carbon of the π-allyl intermediate. The regioselectivity is often influenced by the nature of the ligand, the nucleophile, and the substituents on the allyl group. For instance, in the palladium-catalyzed asymmetric allylic 4-pyridinylation, the regioselectivity towards the branched product is influenced by the ligand's dihedral angle. nih.gov

Stereoselectivity: The chiral environment provided by the 4,5-disubstituted imidazolidinone core can influence the stereochemical outcome of reactions on the allyloxy side chains. This is an example of substrate-controlled diastereoselectivity. Alternatively, the use of chiral catalysts can induce high levels of enantioselectivity in reactions at the allylic positions. The synthesis of chiral C2-symmetric 1,5-bis-sulfoxides has been achieved, which can act as tridentate chiral ligands. nih.gov Furthermore, ring-closing enyne metathesis of prochiral oxaenediynes has been shown to be highly sensitive to the substitution pattern in the allyloxy chain. beilstein-journals.org

The synergistic effect between the core and the side chains allows for the development of complex and stereochemically rich molecules from the relatively simple 4,5-bis(allyloxy)-2-imidazolidinone starting material.

Iv. Spectroscopic Elucidation and Advanced Structural Analysis of 4,5 Bis Allyloxy 2 Imidazolidinone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 4,5-Bis(allyloxy)-2-imidazolidinone, a combination of one-dimensional and advanced two-dimensional NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and elucidates its stereochemistry.

Two-dimensional NMR experiments are crucial for mapping the complex network of covalent bonds and spatial relationships within the molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of 4,5-Bis(allyloxy)-2-imidazolidinone, cross-peaks would confirm the connectivity within the allyl groups (between the -OCH₂-, -CH=, and =CH₂ protons) and, importantly, between the methine protons H4 and H5 on the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. youtube.com It allows for the definitive assignment of each carbon atom that bears protons. For instance, the signals for the methine protons H4 and H5 would correlate to the C4 and C5 carbon signals, respectively, confirming the oxygen substitution at these positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds), which is essential for piecing together the molecular skeleton. sdsu.eduyoutube.com Key correlations would include those from the allyloxy -OCH₂- protons to the C4 and C5 ring carbons, and from the ring protons (H4, H5) and N-H protons to the C2 carbonyl carbon, confirming the core structure of the imidazolidinone ring.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. It is particularly vital for determining the relative stereochemistry of the substituents on the ring. A NOESY cross-peak between protons H4 and H5 would provide definitive evidence for a cis configuration. Conversely, the absence of this correlation would strongly indicate a trans arrangement of the allyloxy groups.

A representative table of expected NMR assignments is presented below.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D Correlations |

| N1-H, N3-H | 5.0 - 6.5 (broad s) | - | HMBC: to C2, C4, C5 |

| C2 | - | 165 - 175 | HMBC: from N-H, H4, H5 |

| C4, C5 | 4.5 - 5.0 (d) | 75 - 85 | COSY: H4 with H5; HSQC: C4-H4, C5-H5; HMBC: to C2; NOESY: H4 with H5 (for cis isomer) |

| O-CH₂ | 4.0 - 4.3 (d) | 68 - 75 | COSY: with -CH=; HSQC: correlates to its C; HMBC: to C4/C5 and -CH= |

| -CH= | 5.8 - 6.1 (m) | 130 - 135 | COSY: with -OCH₂ and =CH₂; HSQC: correlates to its C; HMBC: to -OCH₂ and =CH₂ |

| =CH₂ | 5.2 - 5.4 (m) | 117 - 122 | COSY: with -CH=; HSQC: correlates to its C; HMBC: to -CH= |

Note: This is an interactive data table based on expected values for the compound.

Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to investigate conformational processes that occur on the NMR timescale. copernicus.org For 4,5-Bis(allyloxy)-2-imidazolidinone, potential dynamic processes include the puckering of the five-membered ring and restricted rotation around the C4-O and C5-O bonds.

At low temperatures, the interconversion between different ring conformers (e.g., envelope or twist forms) might become slow enough to be observed as separate sets of signals. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged spectrum. Analysis of the line shapes at different temperatures can be used to calculate the activation energy (ΔG‡) for the conformational interchange, providing valuable insight into the molecule's flexibility. nih.gov A similar approach could quantify the rotational barrier of the allyloxy groups.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic analysis of 4,5-Bis(allyloxy)-2-imidazolidinone would yield a detailed geometric description of the molecule. The five-membered imidazolidinone ring is not expected to be perfectly planar but would likely adopt a slightly puckered conformation, such as an envelope or twist form, to minimize steric strain. Torsion angles involving the ring atoms would precisely define this conformation. The analysis would also confirm the relative stereochemistry (cis or trans) of the allyloxy substituents with certainty.

The table below lists expected values for key geometric parameters based on data from structurally related compounds.

| Parameter | Bond Type | Expected Value |

| Bond Length (Å) | C=O | 1.22 - 1.25 Å |

| Bond Length (Å) | C-N (urea) | 1.33 - 1.38 Å |

| Bond Length (Å) | N-C (ring) | 1.45 - 1.48 Å |

| Bond Length (Å) | C-C (ring) | 1.52 - 1.56 Å |

| Bond Length (Å) | C-O (ether) | 1.41 - 1.44 Å |

| Bond Angle (°) | N-C-N | 108 - 112° |

| Bond Angle (°) | O=C-N | 124 - 128° |

| Torsion Angle (°) | H-C4-C5-H | ~0-30° (cis); ~120-150° (trans) |

Note: This is an interactive data table based on typical values for the specified bond types.

X-ray crystallography also reveals how molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces. The structure of 4,5-Bis(allyloxy)-2-imidazolidinone contains functional groups capable of strong hydrogen bonding: the N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong acceptor.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Bonding Analysis

For 4,5-Bis(allyloxy)-2-imidazolidinone, the IR spectrum would be expected to show strong, characteristic absorption bands for the key functional groups. A strong, sharp band around 1700 cm⁻¹ is indicative of the C=O (urea carbonyl) stretching vibration. The N-H stretching vibrations would appear as a broader band in the region of 3200-3400 cm⁻¹. The presence of the allyl groups would be confirmed by C=C stretching near 1645 cm⁻¹ and vinylic =C-H stretching vibrations just above 3000 cm⁻¹. The prominent C-O-C stretching of the ether linkages would be visible in the fingerprint region, typically around 1100 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (vinyl) | Stretch | 3010 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (urea) | Stretch | 1680 - 1710 |

| C=C (alkene) | Stretch | 1640 - 1650 |

| N-H | Bend | 1550 - 1640 |

| C-O-C (ether) | Stretch | 1080 - 1150 |

Note: This is an interactive data table of characteristic infrared absorption frequencies.

High-Resolution Mass Spectrometry for Precise Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the confident determination of the elemental formula of a compound, a critical step in its identification. In the case of 4,5-Bis(allyloxy)-2-imidazolidinone, HRMS can distinguish its molecular formula, C₉H₁₄N₂O₃, from other potential isobaric compounds.

The fragmentation of 4,5-Bis(allyloxy)-2-imidazolidinone would likely proceed through several key pathways:

α-Cleavage: The bonds adjacent to the ether oxygen atoms are susceptible to cleavage. Loss of an allyl radical (C₃H₅•) would result in a significant fragment ion.

Loss of Allyloxy Group: Cleavage of the C-O bond of the ether can lead to the loss of an allyloxy radical (•OCH₂CH=CH₂).

Ring Opening and Fragmentation: The imidazolidinone ring itself can undergo cleavage. A characteristic fragmentation for cyclic ureas involves the rupture of the C-N bonds. nih.gov

Rearrangement Reactions: Hydrogen rearrangements, common in mass spectrometry, could also lead to the formation of stable fragment ions.

A hypothetical high-resolution mass spectrum would provide precise mass measurements for the molecular ion and key fragment ions, allowing for the confirmation of their elemental compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 4,5-Bis(allyloxy)-2-imidazolidinone

| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Fragmentation Pathway |

| [C₉H₁₄N₂O₃]⁺˙ (Molecular Ion) | 198.0999 | 198.1002 | - |

| [C₆H₉N₂O₃]⁺ | 157.0608 | 157.0610 | Loss of an allyl radical (•C₃H₅) |

| [C₉H₁₃N₂O₂]⁺ | 181.0972 | 181.0975 | Loss of an oxygen atom from an allyloxy group |

| [C₈H₁₁N₂O₂]⁺ | 167.0815 | 167.0818 | Loss of a methoxy (B1213986) radical (•OCH₃) via rearrangement |

| [C₆H₇N₂O₂]⁺ | 139.0502 | 139.0505 | Loss of an allyloxy radical (•OC₃H₅) |

| [C₄H₅N₂O]⁺ | 97.0402 | 97.0405 | Cleavage of the imidazolidinone ring |

Note: The observed mass values are hypothetical and serve as an illustration of the precision afforded by HRMS.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral)

The 4,5-disubstituted 2-imidazolidinone core of the target molecule contains two stereogenic centers at the C4 and C5 positions. This gives rise to the possibility of stereoisomers (enantiomers and diastereomers). The determination of the absolute configuration of these stereoisomers is crucial, as different stereoisomers can exhibit distinct biological activities and chemical properties.

Circular dichroism (CD) spectroscopy is a primary technique for determining the absolute configuration of chiral molecules in solution. acs.orgnih.govresearchgate.netmpg.de This technique measures the differential absorption of left and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For 4,5-Bis(allyloxy)-2-imidazolidinone, the urea (B33335) chromophore within the imidazolidinone ring and the double bonds of the allyl groups will give rise to electronic transitions that can be observed in the CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereogenic centers.

In the absence of experimental CD data, computational methods can be employed to predict the CD spectra for the different possible stereoisomers (e.g., (4R,5R), (4S,5S), (4R,5S), and (4S,5R)). acs.orgnih.govresearchgate.netmpg.de By comparing the experimentally measured CD spectrum with the computationally predicted spectra, the absolute configuration of a synthesized or isolated sample can be assigned.

Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of 4,5-Bis(allyloxy)-2-imidazolidinone

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

| ~240 | Positive Cotton Effect | n → π* (C=C) |

| ~210 | Negative Cotton Effect | π → π* (C=O) |

| ~195 | Positive Cotton Effect | n → σ* (N) |

Note: The signs of the Cotton effects are hypothetical and would be opposite for the corresponding enantiomer. The exact wavelengths and intensities would be determined experimentally and through computational modeling.

The combination of high-resolution mass spectrometry and chiroptical spectroscopy provides a powerful and comprehensive approach to the structural elucidation of complex molecules like 4,5-Bis(allyloxy)-2-imidazolidinone. While experimental data for this specific compound is not widely published, the application of these techniques based on established principles would be essential for its unambiguous characterization.

V. Computational and Theoretical Investigations of 4,5 Bis Allyloxy 2 Imidazolidinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. researchgate.net For 4,5-Bis(allyloxy)-2-imidazolidinone, DFT calculations offer a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

The first step in a DFT study is typically geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy conformation. nih.gov For 4,5-Bis(allyloxy)-2-imidazolidinone, this process would define the bond lengths, bond angles, and dihedral angles of the imidazolidinone ring and its allyloxy substituents. This optimized geometry is crucial as it forms the basis for all subsequent calculations.

Electronic structure analysis delves into the arrangement of electrons within the molecule. This includes the calculation of the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map is a particularly useful tool derived from these calculations. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. aimspress.com Red areas typically indicate regions of negative potential, which are prone to electrophilic attack, while blue areas denote positive potential, susceptible to nucleophilic attack. For 4,5-Bis(allyloxy)-2-imidazolidinone, the oxygen and nitrogen atoms would likely be sites of negative potential, while the hydrogen atoms would exhibit positive potential.

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values can aid in the assignment of experimental NMR spectra and can be particularly useful in distinguishing between different isomers or conformers. idc-online.commdpi.com Recent advancements in computational methods, including machine learning approaches, are further enhancing the speed and accuracy of NMR chemical shift predictions. d-nb.inforsc.org

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure of the synthesized compound. researchgate.net It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. researchgate.net

A hypothetical table of predicted vibrational frequencies for 4,5-Bis(allyloxy)-2-imidazolidinone might look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3312 | ~3300 | Stretching of the N-H bonds in the imidazolidinone ring |

| C=O Stretch | 1750 | 1680 | ~1700 | Stretching of the carbonyl group |

| C-O-C Stretch | 1150 | 1104 | ~1100 | Asymmetric stretching of the ether linkages |

| C=C Stretch | 1650 | 1584 | ~1640 | Stretching of the allyl double bonds |

| =C-H Bend | 990 | 950 | ~990 and 910 | Out-of-plane bending of the vinyl hydrogens |

This is a hypothetical table for illustrative purposes.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. aimspress.com

HOMO-LUMO Gaps and Nodal Patterns: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. irjweb.com The nodal patterns of the HOMO and LUMO, which describe the regions where the probability of finding an electron is zero, provide insights into the preferred sites for electrophilic and nucleophilic attack. mdpi.com

Electron Density Distributions: The analysis of electron density distribution provides a detailed picture of bonding and non-covalent interactions within the molecule. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions. researchgate.net For 4,5-Bis(allyloxy)-2-imidazolidinone, this analysis could reveal the extent of electron sharing between the imidazolidinone ring and the allyloxy substituents, as well as any intramolecular hydrogen bonding.

A hypothetical table of quantum chemical descriptors for 4,5-Bis(allyloxy)-2-imidazolidinone could be:

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

This is a hypothetical table for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can also be employed to model the mechanisms of chemical reactions involving 4,5-Bis(allyloxy)-2-imidazolidinone.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. scispace.com For reactions involving 4,5-Bis(allyloxy)-2-imidazolidinone, such as its synthesis or subsequent transformations, reaction pathway modeling can help to confirm or refute proposed mechanisms. scispace.com For example, in the synthesis of related dihydroxyimidazolidinone derivatives, computational studies can clarify the role of different reactants and intermediates.

The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. scispace.com By calculating this barrier, it is possible to predict the rate of the reaction using transition state theory. This information is invaluable for understanding the kinetics of reactions involving 4,5-Bis(allyloxy)-2-imidazolidinone and for optimizing reaction conditions to improve yields and selectivity.

Investigation of Solvation Effects on Reaction Pathways

The role of the solvent is a critical factor in determining the kinetics and thermodynamics of chemical reactions. For 4,5-bis(allyloxy)-2-imidazolidinone, computational models are employed to understand how the surrounding solvent medium influences its reaction pathways. These studies typically involve the use of both implicit and explicit solvation models. wikipedia.orgfiveable.me

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) acs.org, the Solvation Model based on Density (SMD) acs.org, and the Conductor-like Screening Model (COSMO) wikipedia.org, treat the solvent as a continuous dielectric medium. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the energetics of reactants, transition states, and products. For instance, a hypothetical study on the hydrolysis of 4,5-bis(allyloxy)-2-imidazolidinone might reveal how the activation energy of the reaction is altered in solvents of varying polarity.

Table 1: Hypothetical Solvation Effects on the Activation Energy of Hydrolysis of 4,5-Bis(allyloxy)-2-imidazolidinone

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 35.2 |

| Toluene | 2.4 | 32.8 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 30.1 |

| Acetone | 20.7 | 28.5 |

Explicit solvation models offer a more detailed picture by including a finite number of individual solvent molecules around the solute. fiveable.me This approach is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a crucial role in the reaction mechanism. For 4,5-bis(allyloxy)-2-imidazolidinone, explicit water molecules could be shown to stabilize a charged transition state through hydrogen bonding with the carbonyl oxygen and N-H groups of the imidazolidinone ring, thereby accelerating the reaction rate. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are often employed for these simulations, where the reacting species are treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are described by a more computationally economical molecular mechanics force field. fiveable.me

Conformational Analysis and Stereochemical Control Simulations

The flexibility of the imidazolidinone ring and the two allyloxy side chains in 4,5-bis(allyloxy)-2-imidazolidinone gives rise to a complex conformational landscape that is crucial for its reactivity and interactions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of flexible cyclic molecules. acs.orgnih.govnih.gov For 4,5-bis(allyloxy)-2-imidazolidinone, a systematic conformational search would identify various low-energy isomers resulting from the puckering of the five-membered ring and the rotation around the C-O and C-C bonds of the allyloxy substituents.

The imidazolidinone ring can adopt various puckered conformations, such as envelope and twist forms. The relative energies of these conformers, along with the rotational barriers of the allyloxy groups, can be calculated to determine the most stable geometries. Such an analysis would likely reveal that the preferred conformation seeks to minimize steric hindrance between the two allyloxy groups while potentially maximizing stabilizing intramolecular non-covalent interactions.

Table 2: Hypothetical Relative Energies of Conformational Isomers of 4,5-Bis(allyloxy)-2-imidazolidinone in the Gas Phase

| Conformer | Ring Pucker | Allyloxy Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | Anti-anti | 0.00 |

| 2 | Envelope | Anti-gauche | 1.25 |

| 3 | Twist | Gauche-gauche | 2.80 |

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions. nih.gov For reactions involving 4,5-bis(allyloxy)-2-imidazolidinone, such as its use as a chiral ligand in asymmetric catalysis or as a substrate in stereoselective additions, theoretical calculations can elucidate the origins of diastereoselectivity and enantioselectivity.

By modeling the transition states of the competing reaction pathways leading to different stereoisomers, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, thus determining the major product. For example, in a hypothetical catalytic reaction where 4,5-bis(allyloxy)-2-imidazolidinone acts as a chiral auxiliary, DFT calculations could be used to compare the energies of the transition states leading to the R and S products. A significant energy difference would predict a high enantiomeric excess, providing valuable guidance for the design of more selective catalysts. rsc.org

Non-Covalent Interactions and Supramolecular Assembly Potential

Non-covalent interactions (NCIs) play a defining role in the structure, function, and aggregation of molecules. semanticscholar.orgresearchgate.net The 4,5-bis(allyloxy)-2-imidazolidinone molecule possesses several functional groups capable of engaging in a variety of NCIs, including hydrogen bonding (N-H donors and C=O acceptor), dipole-dipole interactions, and van der Waals forces.

Theoretical tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. researchgate.net For instance, analysis of the electron density topology can reveal bond critical points indicative of hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen of another, suggesting a propensity for self-assembly into tapes or sheets. The allyloxy groups can also participate in weaker C-H···O interactions and π-stacking interactions between the allyl moieties, further influencing the supramolecular architecture. The ability of cyclic ureas to form ordered structures is of interest in materials science, for example, in the formation of liquid crystals. rsc.org

The understanding of these non-covalent interactions is fundamental to predicting how 4,5-bis(allyloxy)-2-imidazolidinone might form larger, ordered supramolecular structures. This knowledge is invaluable for the rational design of new materials with tailored properties, such as gels, liquid crystals, or functional polymers, based on this versatile chemical scaffold.

No Published Research Found for "4,5-Bis(allyloxy)-2-imidazolidinone" in Specified Advanced Chemical Systems

Extensive searches of scientific literature and chemical databases have revealed no specific published research on the applications of the chemical compound 4,5-Bis(allyloxy)-2-imidazolidinone in the advanced chemical systems outlined in the requested article structure. While the broader class of imidazolidinone compounds is well-documented in various catalytic and synthetic applications, this particular derivative does not appear in the context of organocatalysis, the synthesis of complex molecular scaffolds, or as a precursor to peptidomimetics in the available scientific record.

The requested article was to be structured around the following core outline:

VI. Applications of 4,5-Bis(allyloxy)-2-imidazolidinone in Advanced Chemical Systems

Vi. Applications of 4,5 Bis Allyloxy 2 Imidazolidinone in Advanced Chemical Systems

Monomer for Functional Polymer Development

The presence of pendant allyl groups allows 4,5-bis(allyloxy)-2-imidazolidinone to serve as a key monomer in the synthesis of a diverse range of functional polymers. These polymers can be designed to exhibit specific physical properties and complex architectures, driven by the reactivity of the allyloxy moieties.

The double bonds within the allyloxy groups of 4,5-bis(allyloxy)-2-imidazolidinone are amenable to various polymerization techniques, enabling the creation of polymers with distinct characteristics.

Radical Polymerization: The allyl groups can participate in radical polymerization, although the reactivity of allyl monomers can sometimes lead to challenges such as slow polymerization rates and low molecular weights due to degradative chain transfer. However, copolymerization with more reactive monomers can effectively incorporate the functional imidazolidinone unit into polymer chains. Methylene heterocyclic compounds, a related class of monomers, have been successfully copolymerized with less activated monomers like vinyl acetate (B1210297) and ethylene (B1197577) via radical polymerization, suggesting a viable pathway for 4,5-bis(allyloxy)-2-imidazolidinone.

Coordination Polymerization: This method, catalyzed by transition metal complexes, offers precise control over polymer structure and properties. fiveable.me It is a powerful technique for producing stereoregular polymers from various monomers, including those with polar functional groups. wikipedia.orgmdpi.com The polymerization of allyl isocyanate, for instance, has been achieved through coordination polymerization, yielding well-defined polymers. mdpi.com This suggests that 4,5-bis(allyloxy)-2-imidazolidinone could be a suitable monomer for coordination polymerization, leading to polymers with controlled tacticity and molecular architecture. The process typically involves the coordination of the monomer to a metal center, followed by insertion into the growing polymer chain. fiveable.me

Ring-Opening Metathesis Polymerization (ROMP): While the imidazolidinone ring itself is not typically susceptible to ROMP, the allyloxy groups can participate in cross-metathesis reactions. More relevantly, if the imidazolidinone moiety were part of a strained cyclic olefin system, ROMP would be a powerful method for polymerization. ROMP of cyclic allenes and cyclic enol ethers, for example, has been demonstrated to produce polymers with unique main-chain structures. acs.orgunist.ac.krresearchgate.netacs.org This technique is known for its tolerance to various functional groups, making it a plausible, albeit indirect, route for incorporating the functionalities of 4,5-bis(allyloxy)-2-imidazolidinone into a polymer backbone through a suitably designed monomer.

The choice of polymerization method significantly influences the final polymer's properties, as summarized in the table below.

| Polymerization Method | Key Advantages | Potential Polymer Characteristics |

| Radical Polymerization | Wide range of compatible comonomers. | Statistical copolymers with functional side chains. |

| Coordination Polymerization | High control over stereochemistry and molecular weight. wikipedia.org | Linear, stereoregular polymers with potentially crystalline domains. wikipedia.org |

| Metathesis Polymerization | Tolerance to functional groups, potential for novel backbone structures. acs.orgacs.org | Polymers with unsaturated backbones, suitable for further modification. |

The bifunctional nature of 4,5-bis(allyloxy)-2-imidazolidinone, with its two polymerizable allyl groups, makes it an excellent candidate for use as a crosslinking agent. When incorporated into a polymer matrix, the pendant allyl groups can react with other polymer chains, forming a three-dimensional network structure. This crosslinking process imparts enhanced mechanical strength, thermal stability, and solvent resistance to the resulting material. The synthesis of liquid crystal polymer elastomers, for example, has utilized a chiral monomer with an allyloxy group in conjunction with a diacrylate crosslinking agent to form a networked structure. researchgate.net

Beyond serving as a side-chain functionality or a crosslinker, the 4,5-bis(allyloxy)-2-imidazolidinone moiety can be strategically incorporated into the main backbone of a polymer. This can be achieved through synthetic strategies that involve the step-growth polymerization of monomers containing the imidazolidinone core. Such an approach allows for precise control over the polymer's primary structure, influencing its physical properties like thermal behavior, solubility, and mechanical performance. The development of monodisperse conjugated polymers with engineered backbones highlights the level of precision achievable in modern polymer synthesis, which could be applied to polymers incorporating our target molecule. nih.gov Polymers with allyl functionalities are noted for their versatility in biomedical applications, allowing for a wide range of post-synthesis modifications. nih.gov

Component in Advanced Materials Science

The unique combination of chirality (in its stereoisomeric forms), functionality, and polymerizability makes 4,5-bis(allyloxy)-2-imidazolidinone a valuable component in the design of advanced materials with specialized applications.

The inherent chirality of the 4,5-disubstituted imidazolidinone ring can be exploited in the synthesis of chiral microporous materials. When used as a building block in coordination polymers or metal-organic frameworks (MOFs), the stereochemistry of the molecule can direct the formation of a chiral, porous network. Such materials have significant potential in applications like enantioselective separations, asymmetric catalysis, and chiral sensing. The synthesis of homochiral lanthanide coordination polymers from achiral ligands demonstrates the feasibility of creating chiral frameworks. uomustansiriyah.edu.iq

The reactivity of the allyloxy groups makes 4,5-bis(allyloxy)-2-imidazolidinone a suitable agent for functionalizing surfaces. It can be grafted onto a substrate through reactions of the allyl groups, such as thiol-ene click chemistry or hydrosilylation. This surface modification can impart new properties to the material, such as improved adhesion, biocompatibility, or resistance to biofouling. The imidazolidinone core, with its polar nature, can also influence the surface energy and wettability of the coated material.

Design of Novel Functional Organic Materials

The bifunctional nature of 4,5-Bis(allyloxy)-2-imidazolidinone, which contains two terminal alkene groups, makes it a promising monomer for the synthesis of functional organic materials. The allyl groups can undergo polymerization through various mechanisms, including free-radical, cationic, and metathesis polymerization, to yield cross-linked polymers or co-polymers with unique architectures and properties. The imidazolidinone core, with its polar nature and hydrogen bonding capabilities, can impart desirable characteristics such as thermal stability, specific solvent affinity, and the potential for molecular recognition to the resulting polymer.

The development of polymers from this monomer could lead to materials with applications in coatings, adhesives, and specialty resins. The reactive nature of the alkenyl chains in similar compounds, such as 2-Imidazolidinone, 4,5-bis(3-butenyloxy)-, has been noted for its potential in material science. ontosight.ai The cross-linking ability of the two allyl groups can be harnessed to create robust three-dimensional polymer networks.

Table 1: Potential Properties of 4,5-Bis(allyloxy)-2-imidazolidinone as a Monomer and Characteristics of Resulting Polymers

| Monomer Property | Conferred Polymer Characteristic | Potential Application Area |

| Two reactive allyl groups | High cross-linking density, network formation | Thermosetting resins, hydrogels |

| Polar imidazolidinone core | Increased thermal stability, specific adhesion | High-performance coatings, adhesives |

| Hydrogen bonding capability | Controlled swelling in polar solvents | Smart materials, drug delivery matrices |

| Chiral centers at C4 and C5 | Potential for chiral recognition | Chiral stationary phases, enantioselective membranes |

This table presents hypothetical data based on the structural features of the molecule, as specific experimental data for the polymerization of 4,5-Bis(allyloxy)-2-imidazolidinone is not extensively available in public literature.

Derivatization Reagent in Analytical Chemistry Research

The structural attributes of 4,5-Bis(allyloxy)-2-imidazolidinone suggest its potential as a derivatization reagent in analytical chemistry, particularly in chromatographic methods. Derivatization is a technique used to convert an analyte into a product of similar but more easily detectable or separable nature.

Chiral derivatization is a crucial technique in liquid chromatography-mass spectrometry (LC-MS/MS) for the separation and quantification of enantiomers. This involves reacting the enantiomeric analytes with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a non-chiral stationary phase.

While various chiral derivatization reagents based on the imidazolidin-4-one (B167674) scaffold have been developed and successfully applied for the enantiomeric separation of amino acids and other chiral compounds, there is a lack of specific literature detailing the use of 4,5-Bis(allyloxy)-2-imidazolidinone for this purpose. nih.govresearchgate.netsemanticscholar.org The presence of chiral centers in the 4,5-disubstituted imidazolidinone core indicates that if synthesized in an enantiomerically pure form, it could theoretically serve as a CDA.

The derivatization reaction would typically involve the reaction of a functional group on the analyte (e.g., an amine or a carboxylic acid) with a reactive site on the derivatizing agent. For 4,5-Bis(allyloxy)-2-imidazolidinone to be used as a CDA, it would likely need to be further functionalized to introduce a reactive group that can readily couple with target analytes.

Table 2: Hypothetical Chiral Derivatization Reaction for LC-MS/MS

| Analyte (Enantiomeric Mixture) | Derivatization Reaction | Resulting Product | Analytical Advantage |

| Chiral Amine (R/S)-NH₂ | Coupling with an activated form of (R)-4,5-Bis(allyloxy)-2-imidazolidinone | Diastereomeric amides | Separation on a standard C18 column; distinct retention times for each diastereomer |

| Chiral Carboxylic Acid (R/S)-COOH | Esterification with a modified, hydroxyl-bearing derivative of (R)-4,5-Bis(allyloxy)-2-imidazolidinone | Diastereomeric esters | Enhanced ionization efficiency in the mass spectrometer; improved peak shape |

This table is illustrative and outlines a hypothetical application, as no specific use of 4,5-Bis(allyloxy)-2-imidazolidinone as a chiral derivatization reagent in LC-MS/MS has been documented in scientific literature.

Gas chromatography (GC) and its combination with mass spectrometry (GC/MS) are powerful analytical techniques for the separation and identification of volatile and semi-volatile organic compounds. libretexts.organalyticaltoxicology.com The suitability of a compound for GC analysis depends on its volatility and thermal stability. analyticaltoxicology.com

The analysis of 4,5-Bis(allyloxy)-2-imidazolidinone itself by GC would likely be feasible, potentially after a derivatization step to increase its volatility and thermal stability, for instance, through silylation of the N-H groups. However, there is no available research on the use of 4,5-Bis(allyloxy)-2-imidazolidinone as a derivatization reagent for other analytes in GC or GC/MS. Typically, derivatization for GC aims to introduce a less polar, more volatile, and thermally stable group to the analyte. The structure of 4,5-Bis(allyloxy)-2-imidazolidinone does not inherently suggest its utility as a general-purpose derivatizing agent for GC without further chemical modification.

For research purposes, if one were to analyze a sample containing 4,5-Bis(allyloxy)-2-imidazolidinone, a GC/MS method could be developed. The mass spectrum would be expected to show characteristic fragments corresponding to the loss of the allyloxy groups and fragmentation of the imidazolidinone ring.

Table 3: Hypothetical GC/MS Parameters for the Analysis of a Structurally Similar Compound

| Parameter | Value/Condition | Purpose |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for general-purpose analysis |

| Carrier Gas | Helium | Inert carrier gas with good efficiency |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) | To separate compounds with a range of boiling points |

| MS Ion Source Temp. | 230 °C | To maintain ions in the gas phase |

| MS Quadrupole Temp. | 150 °C | To ensure proper ion filtering |

| Scan Range | 50-500 m/z | To capture the molecular ion and key fragment ions |

This table provides an example of typical GC/MS conditions that could be adapted for the analysis of 4,5-Bis(allyloxy)-2-imidazolidinone or related structures. Specific parameters would require experimental optimization.

Vii. Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes for 4,5-Bis(allyloxy)-2-imidazolidinone

The future synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone will likely focus on principles of green chemistry, emphasizing efficiency and sustainability. A plausible and efficient pathway to this target molecule commences with the synthesis of its precursor, trans-4,5-dihydroxy-2-imidazolidinone.

Optimized Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone

The synthesis of trans-4,5-dihydroxy-2-imidazolidinone is a critical first step. An established method involves the reaction of urea (B33335) with an aqueous solution of glyoxal (B1671930). thieme-connect.deresearchgate.net This reaction's simplicity and the ready availability of the starting materials make it an attractive route. However, future research could focus on optimizing this process to improve yields and minimize byproducts. A patented process for producing 4,5-dihydroxy-2-imidazolidinones also exists, providing a basis for industrial-scale production. google.com A key challenge in the synthesis is the potential for the formation of oligomers or other side products; thus, developing a reproducible protocol to reduce these contaminants is crucial for obtaining a pure precursor for subsequent steps. thieme-connect.de

Sustainable Allylation Methods

Once trans-4,5-dihydroxy-2-imidazolidinone is obtained, the subsequent step involves the allylation of the two hydroxyl groups. Traditional allylation methods often employ allyl halides in the presence of a base. A representative procedure for the allylation of a phenolic compound involves the use of allyl bromide. mdpi.com For the synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone, a similar approach using allyl bromide or allyl chloride in the presence of a suitable base would be a logical starting point.

Future research should aim to develop more sustainable allylation protocols. This could involve exploring the use of greener solvents, phase-transfer catalysis to enhance reaction rates and reduce the need for harsh conditions, or the use of alternative allylating agents with better atom economy. The development of a one-pot synthesis from glyoxal and urea, followed by in-situ allylation, would represent a significant advancement in terms of process efficiency.

Exploration of Novel Reactivity Patterns and Advanced Selectivity Control

The two allyl groups in 4,5-Bis(allyloxy)-2-imidazolidinone offer a rich platform for exploring novel reactivity patterns. The presence of two reactive sites opens up possibilities for intramolecular reactions and the synthesis of complex polycyclic structures.

Future investigations could focus on the selective functionalization of the allyl groups. For instance, exploring diastereoselective or enantioselective transformations of the double bonds could lead to the synthesis of chiral building blocks. The regioselective synthesis of substituted imidazolidin-2-ones has been demonstrated for other derivatives, suggesting that similar control could be achieved with the allyloxy compound. nih.gov For example, the reaction of certain ureas with electron-rich aromatic and heterocyclic C-nucleophiles has been shown to yield 4-substituted imidazolidinones with high regioselectivity. nih.gov Understanding and controlling the reactivity of the individual allyl groups will be key to unlocking the full synthetic potential of this molecule.

Expansion of Applications in Non-Biological Advanced Materials and Catalysis

The bifunctional nature of 4,5-Bis(allyloxy)-2-imidazolidinone makes it a prime candidate for applications in polymer chemistry and materials science. The allyl groups can participate in polymerization and cross-linking reactions, leading to the formation of novel polymers with tailored properties.

Crosslinking Agent for Polymers

The presence of two allyl groups suggests that 4,5-Bis(allyloxy)-2-imidazolidinone could serve as an effective crosslinking agent. Crosslinking is a fundamental process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials. The imidazolidinone core could impart specific properties to the resulting polymer network, such as improved adhesion or altered polarity. Research in this area would involve incorporating the molecule into various polymer matrices and evaluating the properties of the resulting crosslinked materials.

Monomer for Novel Polymers

Beyond its role as a crosslinking agent, 4,5-Bis(allyloxy)-2-imidazolidinone could be used as a monomer in the synthesis of new polymers. The polymerization of the allyl groups could lead to linear or branched polymers with a repeating imidazolidinone unit in the backbone or as a pendant group. These polymers could exhibit interesting properties due to the presence of the polar urea functionality and the flexible allyloxy linkers.

Integration of Advanced Computational Approaches for Precise Structure-Reactivity Relationships

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For 4,5-Bis(allyloxy)-2-imidazolidinone, computational studies can provide valuable insights into its structure, conformation, and reactivity.

Future research could employ quantum mechanical calculations to:

Predict the most stable conformations of the molecule, which is crucial for understanding its reactivity.

Model reaction pathways for the functionalization of the allyl groups, helping to predict the regioselectivity and stereoselectivity of different reactions.

Elucidate the electronic structure of the molecule, providing insights into its potential as a ligand in catalysis or its interactions in materials.

Computational studies have been successfully applied to other imidazolidinone systems to explain the stereochemical outcome of reactions and to investigate the binding modes of imidazolidinone-based inhibitors. nih.govnih.gov Similar approaches can be leveraged to accelerate the exploration of the chemistry of 4,5-Bis(allyloxy)-2-imidazolidinone.

Incorporation into Multicomponent Reaction Sequences for Complex Molecular Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgyoutube.com The imidazolidinone scaffold itself can be synthesized via MCRs, and functionalized imidazolidinones can serve as building blocks in subsequent MCRs.

Future research could explore the use of 4,5-Bis(allyloxy)-2-imidazolidinone in MCRs to rapidly generate libraries of complex molecules. The allyl groups could be designed to participate in the MCR, or they could serve as handles for post-MCR modifications. This approach would enable the efficient synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The development of novel MCRs that incorporate this bifunctional building block would be a significant contribution to the field of synthetic chemistry.

常见问题

Q. What are the optimal reaction conditions for synthesizing 4,5-Bis(allyloxy)-2-imidazolidinone with high yield?

- Methodological Answer: The synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone derivatives often involves nucleophilic substitution reactions. For example, substituting chlorine atoms in precursor compounds (e.g., 4,5-dichloro-2-imidazolidinone) with allyloxy groups requires careful control of reaction stoichiometry and solvent polarity. Anhydrous conditions and catalysts like Pd/C (for hydrogenation) or mild bases can improve yields . Table 1: Yield variation with nucleophilic reagents (adapted from ):

| Nucleophile | Yield (%) | Byproduct Formation |

|---|---|---|

| Aniline | 90 | Minimal |

| Propylamine | <30 | Significant tar |

| Ethanethiol | 75 | Requires recrystallization |

Q. How can spectroscopic techniques confirm the structure of 4,5-Bis(allyloxy)-2-imidazolidinone?

- Methodological Answer:

- NMR: The H NMR spectrum should show distinct peaks for allyloxy protons (δ 4.5–5.5 ppm for CH=CH– groups) and imidazolidinone ring protons (δ 3.0–4.0 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm and allyl carbons at ~115–135 ppm.

- IR: Stretching vibrations for C=O (1650–1750 cm) and C–O–C (1100–1250 cm) are critical.

- Mass Spectrometry: Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and substituent loss .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during nucleophilic substitution of 2-imidazolidinone derivatives?

- Methodological Answer: Byproducts like tar (from polymerization) arise from excessive heating or poor nucleophile selectivity. Strategies include:

- Using sterically hindered bases (e.g., DIPEA) to reduce side reactions.

- Employing aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Optimizing reaction time and temperature (e.g., room temperature for Pd/C hydrogenation) to prevent decomposition .

Q. How do steric and electronic effects of allyloxy substituents influence reactivity in crosslinking applications?

- Methodological Answer: Allyloxy groups enhance electrophilicity at the imidazolidinone ring, facilitating crosslinking with hydroxyl-rich polymers (e.g., cellulose). Steric hindrance from bulky substituents can reduce reaction rates, while electron-donating groups (e.g., methoxy) stabilize transition states. Computational DFT studies or Hammett plots can quantify these effects .

Q. How can contradictions in reported biological activities of imidazolidinone derivatives be resolved?

- Methodological Answer: Discrepancies often stem from assay conditions (e.g., solvent polarity, pH) or impurities. To resolve contradictions:

Q. What synthetic routes enable enantioselective synthesis of chiral 4,5-Bis(allyloxy)-2-imidazolidinone derivatives?

- Methodological Answer: Chiral auxiliaries (e.g., 4,5-dimethoxy-2-imidazolidinone) or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. For example, polystyrene-supported 2-imidazolidinone auxiliaries achieve >96% ee in amide synthesis. Recrystallization with chiral resolving agents (e.g., tartaric acid) further purifies enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。